molecular formula C7H9NO5 B12870804 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid CAS No. 857207-62-6

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid

Cat. No.: B12870804
CAS No.: 857207-62-6
M. Wt: 187.15 g/mol
InChI Key: QSMOEOBDNHJNTD-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methoxy group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method might include the reaction of a methoxy-substituted amine with a dicarboxylic acid derivative under acidic or basic conditions to form the pyrrole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions might reduce the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid can be used as a building block for more complex molecules. Its derivatives might be used in the synthesis of polymers or as intermediates in organic synthesis.

Biology

Biologically, compounds with pyrrole rings are often investigated for their potential as pharmaceuticals. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for drug development, particularly for targeting specific enzymes or receptors.

Industry

Industrially, such compounds might be used in the production of dyes, pigments, or as additives in materials to enhance their properties.

Mechanism of Action

The mechanism of action for compounds like 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid depends on their specific biological targets. They might interact with enzymes, receptors, or other proteins, altering their function. The methoxy and carboxylic acid groups can play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the methoxy group and has different reactivity.

    3,4-Dimethoxypyrrole-2,5-dicarboxylic acid: Has additional methoxy groups, which can alter its chemical properties.

Uniqueness

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methoxy and carboxylic acid groups provides a versatile platform for further chemical modifications.

Properties

CAS No.

857207-62-6

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c1-13-5-3-8(7(11)12)2-4(5)6(9)10/h2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

QSMOEOBDNHJNTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CN(C1)C(=O)O)C(=O)O

Origin of Product

United States

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